N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3 and a thioacetamide side chain linked to a 4-ethoxyphenyl group. This structure combines a heterocyclic scaffold with electron-donating (ethoxy) and hydrophobic (p-tolyl) substituents, which are critical for modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-29-18-10-6-16(7-11-18)24-20(27)14-31-23-25-19-12-13-30-21(19)22(28)26(23)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMCXKLLIYEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H19N3O3S and a molecular weight of 405.47 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.47 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the thieno[3,2-d]pyrimidine moiety plays a crucial role in modulating receptor activity or enzyme inhibition.
- Receptor Binding : The compound may act as an antagonist or inhibitor at certain receptors, potentially impacting pathways involved in hormone regulation or cell signaling.
- Enzyme Inhibition : The presence of the thioacetamide group suggests possible inhibition of enzymes involved in metabolic pathways.
Biological Activity and Efficacy
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation in animal models by modulating cytokine release.
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | Result |
|---|---|---|
| Antitumor | Cancer Cell Lines | Inhibition of proliferation |
| Anti-inflammatory | Animal Models | Reduction in cytokine levels |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Study on Antitumor Effects :
- A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Study :
- In a murine model of arthritis, administration of the compound led to reduced swelling and pain behavior compared to controls. Histological analysis showed decreased infiltration of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thienopyrimidinone Core
The thieno[3,2-d]pyrimidinone core is a common motif in medicinal chemistry. Key analogs and their substituent variations include:
Table 1: Structural Analogs of the Target Compound
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Melting points and spectral data vary significantly with substituents:
Table 3: Physical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
